molecular formula C13H13BF4S B084959 Diphenyl(methyl)sulfonium Tetrafluoroborate CAS No. 10504-60-6

Diphenyl(methyl)sulfonium Tetrafluoroborate

Cat. No.: B084959
CAS No.: 10504-60-6
M. Wt: 288.1 g/mol
InChI Key: LHAMVDBAOJCBDW-UHFFFAOYSA-N
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Description

Diphenyl(methyl)sulfonium tetrafluoroborate is an organosulfur compound with the chemical formula

C13H13BF4SC_{13}H_{13}BF_{4}SC13​H13​BF4​S

. It is a white to light yellow crystalline powder that is soluble in water and alcohol. This compound is known for its role as a photoinitiator in polymer chemistry and as a reagent in organic synthesis .

Preparation Methods

Synthetic Routes and Reaction Conditions

Diphenyl(methyl)sulfonium tetrafluoroborate can be synthesized through the reaction of diphenyl sulfide with methyl iodide in the presence of a base, followed by the addition of tetrafluoroboric acid. The reaction typically proceeds as follows:

  • Formation of Diphenyl(methyl)sulfonium Iodide

    (C6H5)2S+CH3I(C6H5)2S+CH3I\text{(C}_6\text{H}_5)_2\text{S} + \text{CH}_3\text{I} \rightarrow \text{(C}_6\text{H}_5)_2\text{S}^+\text{CH}_3 \text{I}^- (C6​H5​)2​S+CH3​I→(C6​H5​)2​S+CH3​I−

  • Conversion to Tetrafluoroborate Salt

    (C6H5)2S+CH3I+HBF4(C6H5)2S+CH3BF4+HI\text{(C}_6\text{H}_5)_2\text{S}^+\text{CH}_3 \text{I}^- + \text{HBF}_4 \rightarrow \text{(C}_6\text{H}_5)_2\text{S}^+\text{CH}_3 \text{BF}_4^- + \text{HI} (C6​H5​)2​S+CH3​I−+HBF4​→(C6​H5​)2​S+CH3​BF4−​+HI

The reaction is typically carried out under inert conditions to prevent oxidation and degradation of the product .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions, such as temperature and pH, to ensure high yield and purity. The product is then purified through recrystallization or other suitable methods .

Chemical Reactions Analysis

Types of Reactions

Diphenyl(methyl)sulfonium tetrafluoroborate undergoes various chemical reactions, including:

Common Reagents and Conditions

    Nucleophilic Substitution: Common nucleophiles include halides, hydroxides, and amines. Reactions are typically carried out in polar solvents like water or alcohol.

    Oxidation: Oxidizing agents such as hydrogen peroxide or peracids are used.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed.

    Photochemical Reactions: UV light is used to activate the compound in the presence of monomers for polymerization.

Major Products

    Substitution: Products depend on the nucleophile used, such as diphenyl sulfide derivatives.

    Oxidation: Sulfoxides and sulfones.

    Reduction: Diphenyl sulfide.

    Photochemical: Polymers and copolymers.

Scientific Research Applications

Chemistry

In chemistry, diphenyl(methyl)sulfonium tetrafluoroborate is used as a photoinitiator for cationic polymerization. It initiates the polymerization of epoxides, vinyl ethers, and other monomers upon exposure to UV light.

Biology and Medicine

The compound is explored for its potential in drug delivery systems due to its ability to form stable complexes with various drugs. It is also studied for its antimicrobial properties.

Industry

In the industrial sector, it is used in the production of coatings, adhesives, and sealants. Its role as a photoinitiator makes it valuable in the manufacturing of UV-curable resins.

Mechanism of Action

Diphenyl(methyl)sulfonium tetrafluoroborate exerts its effects primarily through the generation of reactive intermediates upon exposure to UV light. These intermediates can initiate polymerization by opening the monomer’s double bonds, leading to the formation of polymers. The molecular targets include the double bonds of monomers, and the pathways involve radical or cationic polymerization mechanisms.

Comparison with Similar Compounds

Similar Compounds

  • Triphenylsulfonium Tetrafluoroborate
  • Diphenyl(phenylthio)methylsulfonium Tetrafluoroborate
  • Methyl(phenylthio)diphenylsulfonium Tetrafluoroborate

Uniqueness

Compared to similar compounds, diphenyl(methyl)sulfonium tetrafluoroborate is unique due to its specific photoinitiating properties and its ability to generate highly reactive intermediates efficiently. This makes it particularly useful in applications requiring rapid and controlled polymerization.

Properties

IUPAC Name

methyl(diphenyl)sulfanium;tetrafluoroborate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13S.BF4/c1-14(12-8-4-2-5-9-12)13-10-6-3-7-11-13;2-1(3,4)5/h2-11H,1H3;/q+1;-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LHAMVDBAOJCBDW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[B-](F)(F)(F)F.C[S+](C1=CC=CC=C1)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13BF4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30146925
Record name Methyldiphenylsulphonium tetrafluoroborate(1-)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30146925
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

288.1 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

10504-60-6
Record name Sulfonium, methyldiphenyl-, tetrafluoroborate(1-) (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=10504-60-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Methyldiphenylsulphonium tetrafluoroborate(1-)
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URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010504606
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Methyldiphenylsulphonium tetrafluoroborate(1-)
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Methyldiphenylsulphonium tetrafluoroborate(1-)
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Diphenyl(methyl)sulfonium Tetrafluoroborate
Reactant of Route 2
Diphenyl(methyl)sulfonium Tetrafluoroborate
Reactant of Route 3
Diphenyl(methyl)sulfonium Tetrafluoroborate
Reactant of Route 4
Diphenyl(methyl)sulfonium Tetrafluoroborate
Reactant of Route 5
Diphenyl(methyl)sulfonium Tetrafluoroborate
Reactant of Route 6
Diphenyl(methyl)sulfonium Tetrafluoroborate
Customer
Q & A

Q1: What is the significance of Methyldiphenylsulfonium Tetrafluoroborate's thermal latency in polymer chemistry?

A: Methyldiphenylsulfonium Tetrafluoroborate exhibits moderate thermal latency, meaning it remains relatively inert at lower temperatures and only initiates polymerization upon reaching a specific threshold. [, ] This characteristic is highly valuable in cationic polymerization reactions, as it allows for precise control over the initiation process.

Q2: How does the structure of Methyldiphenylsulfonium Tetrafluoroborate relate to its activity as a cationic initiator?

A: The cationic initiation activity of Methyldiphenylsulfonium Tetrafluoroborate is closely tied to its structure. Research indicates that the nature of the substituents on the aromatic rings and the alkyl groups attached to the sulfur atom directly influence its catalytic activity. []

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